molecular formula C18H16N2O3 B2822590 (Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide CAS No. 313234-09-2

(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide

Cat. No.: B2822590
CAS No.: 313234-09-2
M. Wt: 308.337
InChI Key: MSMUAAKQMODPPY-ZZEZOPTASA-N
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Description

(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide typically involves multi-component reactions. One common method includes the condensation of 6-methoxy-2H-chromene-3-carboxylic acid with o-toluidine in the presence of a suitable condensing agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of organometallic catalysts to enhance the reaction efficiency and yield. Palladium or nickel-catalyzed coupling reactions are often employed to facilitate the formation of the desired product. These methods are advantageous due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide
  • 6-methoxy-2-(m-tolylimino)-2H-chromene-3-carboxamide
  • 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

Uniqueness

(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. The presence of the o-tolyl group enhances its lipophilicity and may contribute to its higher binding affinity to certain biological targets compared to its analogs .

Properties

IUPAC Name

6-methoxy-2-(2-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-5-3-4-6-15(11)20-18-14(17(19)21)10-12-9-13(22-2)7-8-16(12)23-18/h3-10H,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMUAAKQMODPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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